![molecular formula C23H22N2O4 B4012616 (4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮](/img/structure/B4012616.png)
(4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including acylation, Grignard reactions, and demethylation processes. For instance, acylation of beta-tetralone with phenyl anisoate followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide can lead to novel dihydronaphthalene isomers. These processes are crucial for obtaining the desired compound with high purity and yield (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone" has been characterized through various analytical techniques, including X-ray diffraction. These studies reveal the crystal and molecular structure, providing insights into the spatial arrangement of atoms, which is critical for understanding the compound's reactivity and interactions with biological targets (Eckhardt et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their involvement in various reactions, such as Diels-Alder cycloadditions, which are significant for synthesizing bicyclic structures with potential biological activities. These reactions not only highlight the compound's reactivity but also its utility in generating novel structures with enhanced properties (Thirunarayanan, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are pivotal for the compound's applicability in various fields. Techniques such as thermal analysis and solution growth technique are employed to determine these properties, aiding in the understanding of the compound's behavior under different conditions (Shruthi et al., 2019).
科学研究应用
亲核芳香取代反应
Pietra 和 Vitali (1972) 的研究讨论了亲核芳香取代反应,这是有机合成中的基础,包括合成像 “(4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮” 这样的复杂分子。此类反应对于将官能团引入芳香体系至关重要,可能适用于该化合物以开发药物或材料科学应用 (Pietra & Vitali,1972).
萘醌的生物学特性
López López 等人(2014 年)对萘醌进行了全面概述,重点介绍了它们的显着生物活性,包括抗菌、抗真菌、抗病毒、抗肿瘤和抗寄生虫作用。鉴于结构相似,“(4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮” 可能表现出相似的生物学特性,使其成为进一步药理学研究的候选物 (López López 等,2014).
萘醌的遗传毒性潜力
Fowler 等人(2018 年)回顾了 1,4-萘醌的遗传毒性潜力,提供了对萘醌衍生物安全性概况的见解。了解此类化合物的遗传毒性对于它们作为治疗剂的开发至关重要,这表明需要对 “(4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮” 进行类似的评估,以确保其在潜在医学应用中的安全性 (Fowler 等,2018).
在有机合成中的应用
Ribeiro 等人(2022 年)讨论了萘醌衍生物在有机合成中的用途,包括它们在制药中的作用。这表明像 “(4-甲氧基-1-萘基)[3-硝基-4-(1-哌啶基)苯基]甲苯酮” 这样的化合物可能是具有新作用机制的药物合成中的有价值的中间体或最终产物 (Ribeiro 等,2022).
属性
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-29-22-12-10-19(17-7-3-4-8-18(17)22)23(26)16-9-11-20(21(15-16)25(27)28)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNIASDVNEJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



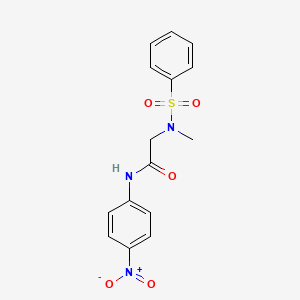
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)
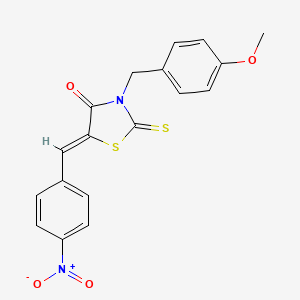
![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)
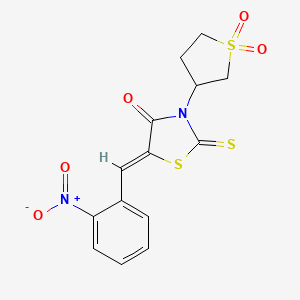
![(4-bromophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012588.png)
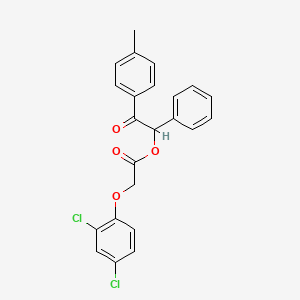
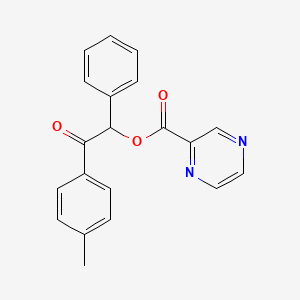
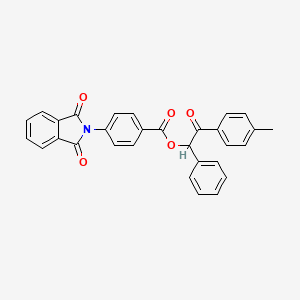
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)
![5-(5-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012643.png)